N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group, a phenyl group, and an ethoxybenzenesulfonamido group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 5-chloro-2-methoxyaniline, phenylacetic acid, and 4-ethoxybenzenesulfonyl chloride.
Step 1: The reaction of 5-chloro-2-methoxyaniline with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Step 2: The amide intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BROMO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-3-31-19-10-12-20(13-11-19)32(28,29)26(18-7-5-4-6-8-18)16-23(27)25-21-15-17(24)9-14-22(21)30-2/h4-15H,3,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWTZQNKUICCAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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